![molecular formula C14H18N2O7S B087188 Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester CAS No. 121-94-8](/img/structure/B87188.png)
Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester, also known as Disperse Orange 3 (DO3), is a synthetic dye widely used in the textile industry. DO3 is a water-soluble azo dye that is commonly used to dye polyester, nylon, and acrylic fibers. The dye has a reddish-orange color and is often used to produce bright and vivid colors in textiles. However, DO3 has been found to have potential health hazards, and its use has been restricted in some countries.
Mecanismo De Acción
DO3 has been shown to undergo metabolic activation in the liver to form a reactive intermediate that can bind to DNA and cause mutations. The reactive intermediate is formed by the reduction of the azo group in DO3 by hepatic enzymes. The resulting metabolite can form adducts with DNA, leading to DNA damage and mutations. Additionally, DO3 has been shown to induce oxidative stress and inflammation, which can contribute to its toxicity.
Efectos Bioquímicos Y Fisiológicos
DO3 has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DO3 can induce DNA damage, cell death, and oxidative stress in various cell types. In vivo studies have shown that DO3 can cause liver and kidney damage, as well as induce genotoxicity and carcinogenicity in animal models. The exact mechanisms of DO3 toxicity are not fully understood, but it is thought to involve the formation of reactive metabolites and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DO3 has been widely used as a model compound for studying the toxicity and carcinogenicity of azo dyes. It has several advantages, including its well-established synthesis method, commercial availability, and its ability to induce DNA damage and mutations. However, DO3 also has limitations, including its potential health hazards and the fact that it may not fully represent the toxicity of other azo dyes.
Direcciones Futuras
Further research is needed to fully understand the mechanisms of DO3 toxicity and its potential health hazards. Additionally, more studies are needed to investigate the toxicity of other azo dyes and to develop safer alternatives for textile dyeing. Future research could also focus on developing new methods for detecting and monitoring the presence of azo dyes in the environment and in consumer products. Overall, the research on DO3 and other azo dyes highlights the importance of understanding the potential health hazards of synthetic chemicals and the need for safer alternatives.
Métodos De Síntesis
DO3 can be synthesized by the reaction of p-sulfanilic acid with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form DO3. The synthesis of DO3 is a well-established process, and the dye is commercially available.
Aplicaciones Científicas De Investigación
DO3 has been widely used in scientific research as a model compound for studying the toxicity and carcinogenicity of azo dyes. Azo dyes are a class of synthetic dyes that contain one or more azo groups (-N=N-) in their molecular structure. Many azo dyes have been found to be genotoxic and carcinogenic, and DO3 has been used as a representative compound to investigate the mechanisms of their toxicity.
Propiedades
Número CAS |
121-94-8 |
|---|---|
Nombre del producto |
Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester |
Fórmula molecular |
C14H18N2O7S |
Peso molecular |
358.37 g/mol |
Nombre IUPAC |
4-[2-(1,4-diethoxy-1,4-dioxobutan-2-ylidene)hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H18N2O7S/c1-3-22-13(17)9-12(14(18)23-4-2)16-15-10-5-7-11(8-6-10)24(19,20)21/h5-8,15H,3-4,9H2,1-2H3,(H,19,20,21) |
Clave InChI |
XNVPROHJLYURRG-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)C/C(=N\NC1=CC=C(C=C1)S(=O)(=O)O)/C(=O)OCC |
SMILES |
CCOC(=O)CC(=NNC1=CC=C(C=C1)S(=O)(=O)O)C(=O)OCC |
SMILES canónico |
CCOC(=O)CC(=NNC1=CC=C(C=C1)S(=O)(=O)O)C(=O)OCC |
Otros números CAS |
121-94-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



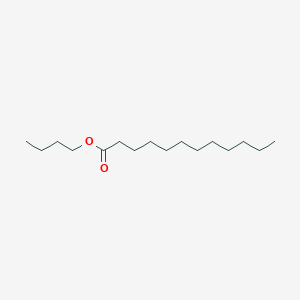
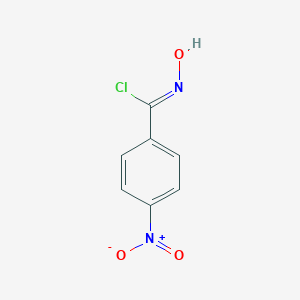
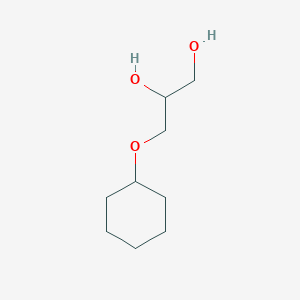
![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)
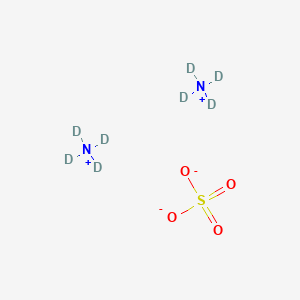
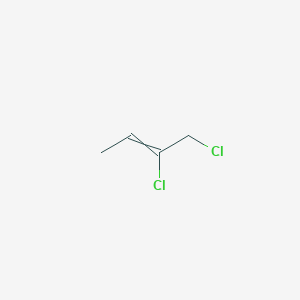
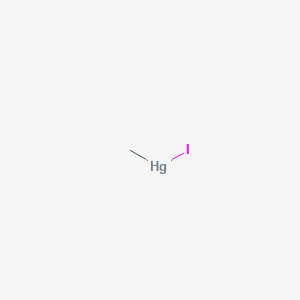
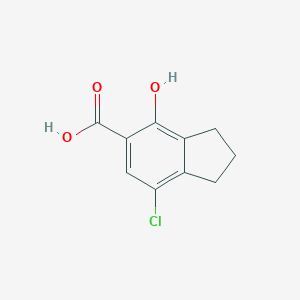
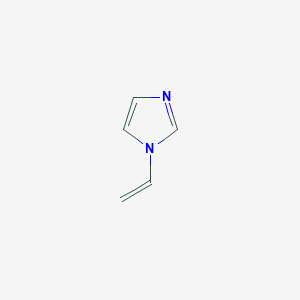
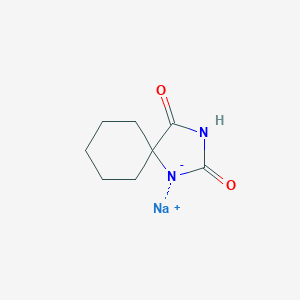
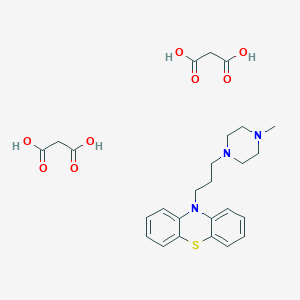
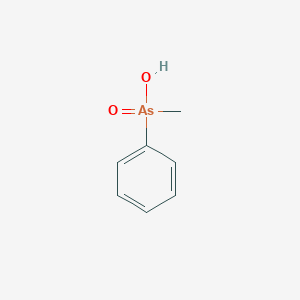
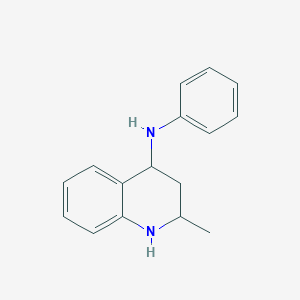
![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)